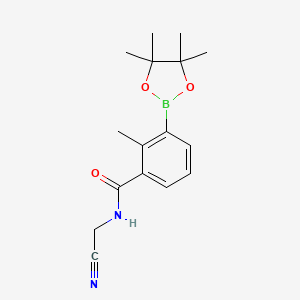
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Descripción general
Descripción
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H21BN2O3 and its molecular weight is 300.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds containing a 1,3,2-dioxaborolane moiety, such as “N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources, forming boronic acids or boronates that can react with various organic compounds.
Mode of action
In a typical Suzuki-Miyaura reaction, the boron atom in the 1,3,2-dioxaborolane ring of “this compound” would form a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Actividad Biológica
N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 1912447-05-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dioxaborolane moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a cyanomethyl group and a dioxaborolane ring. The molecular formula is with a molecular weight of 243.11 g/mol. The compound exhibits several physicochemical properties relevant to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 243.11 g/mol |
| Density | 1.265 g/cm³ |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | 185.9 °C |
The biological activity of this compound is hypothesized to involve interactions with various cellular pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression and angiogenesis. The dioxaborolane moiety is known for its ability to form stable complexes with biological targets, potentially enhancing the compound's efficacy.
Anticancer Activity
Recent research has indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Case Study : A study on breast cancer cell lines showed a dose-dependent reduction in cell viability when treated with this compound.
Angiogenesis Inhibition
The compound's potential role in inhibiting angiogenesis has also been explored:
- Mechanistic Insights : It was found to downregulate vascular endothelial growth factor (VEGF) signaling pathways critical for new blood vessel formation.
- Experimental Evidence : In animal models, administration of the compound resulted in reduced tumor vascularization compared to controls.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial:
- Toxicological Studies : Initial assessments indicate moderate toxicity levels; further investigations are needed to establish a comprehensive safety profile.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-11-12(14(20)19-10-9-18)7-6-8-13(11)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPJWDGBZRBSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















